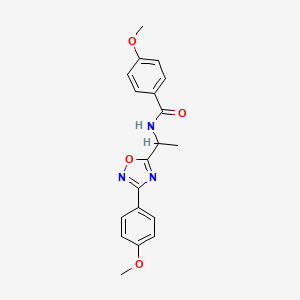
1-(4-chlorobenzenesulfonyl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzenesulfonyl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide, also known as CP-55940, is a synthetic cannabinoid that has been widely used in scientific research for its potential therapeutic applications. This compound was first synthesized in the 1980s and has since been studied extensively for its pharmacological properties.
Wirkmechanismus
1-(4-chlorobenzenesulfonyl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide acts on the endocannabinoid system, which is involved in various physiological processes such as pain sensation, appetite, mood, and memory. It binds to both the CB1 and CB2 receptors, which are found throughout the body, and activates them to produce its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation by inhibiting the release of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorobenzenesulfonyl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. However, its psychoactive effects and potential for abuse limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-chlorobenzenesulfonyl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide. One area of interest is its potential use in the treatment of chronic pain and inflammation. Another area of interest is its potential use in the treatment of cancer. Further research is also needed to better understand its mechanism of action and potential side effects.
Synthesemethoden
1-(4-chlorobenzenesulfonyl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,5-dimethoxyaniline to form the intermediate 1-(4-chlorobenzenesulfonyl)-2,5-dimethoxyaniline. This intermediate is then reacted with piperidine-4-carboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorobenzenesulfonyl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have analgesic, anti-inflammatory, and anti-tumor properties, making it a promising candidate for the treatment of chronic pain, inflammation, and cancer.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N,N-diethylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3S/c1-3-18(4-2)16(20)13-9-11-19(12-10-13)23(21,22)15-7-5-14(17)6-8-15/h5-8,13H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCJDGWDTBMQSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


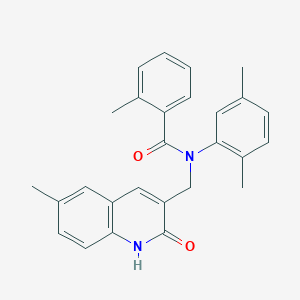

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7700443.png)
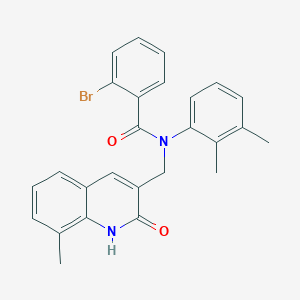
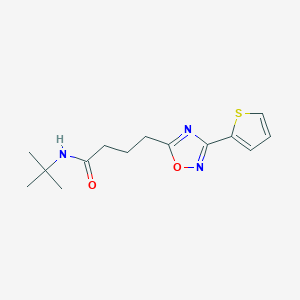



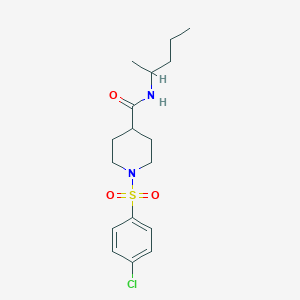
![N-(3,4-dimethoxyphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7700484.png)
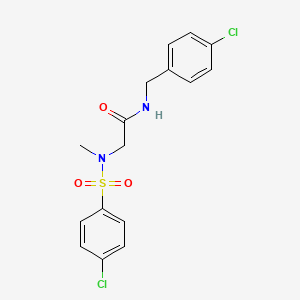
![N-(4-methoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7700503.png)
